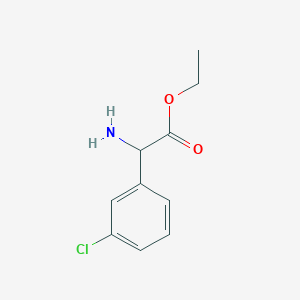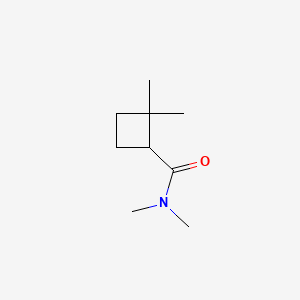
3-Fluoro-2-hydroxymandelic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-fluoro-2-hydroxyphenyl)-2-hydroxyacetic acid is an organic compound that features both a fluorine atom and hydroxyl groups attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-fluoro-2-hydroxyphenyl)-2-hydroxyacetic acid typically involves the introduction of a fluorine atom and hydroxyl groups onto a benzene ring. One common method is the reaction of 3-fluoro-2-hydroxybenzaldehyde with glyoxylic acid under acidic conditions. The reaction proceeds through an aldol condensation followed by hydrolysis to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity 2-(3-fluoro-2-hydroxyphenyl)-2-hydroxyacetic acid.
Análisis De Reacciones Químicas
Types of Reactions
2-(3-fluoro-2-hydroxyphenyl)-2-hydroxyacetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the fluorine atom under basic conditions.
Major Products Formed
Oxidation: Formation of 2-(3-fluoro-2-hydroxyphenyl)-2-oxoacetic acid.
Reduction: Formation of 2-(3-fluoro-2-hydroxyphenyl)-2-hydroxyethanol.
Substitution: Formation of 2-(3-amino-2-hydroxyphenyl)-2-hydroxyacetic acid or 2-(3-mercapto-2-hydroxyphenyl)-2-hydroxyacetic acid.
Aplicaciones Científicas De Investigación
2-(3-fluoro-2-hydroxyphenyl)-2-hydroxyacetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-(3-fluoro-2-hydroxyphenyl)-2-hydroxyacetic acid involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with enzymes or receptors, potentially inhibiting their activity. The fluorine atom can enhance the compound’s binding affinity and stability, leading to more potent biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 3-fluoro-2-hydroxybenzoic acid
- 2-fluoro-4-hydroxyphenylacetic acid
- 3-chloro-2-hydroxyphenylacetic acid
Uniqueness
2-(3-fluoro-2-hydroxyphenyl)-2-hydroxyacetic acid is unique due to the presence of both a fluorine atom and hydroxyl groups on the benzene ring. This combination imparts distinct chemical properties, such as increased reactivity and binding affinity, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
1092367-58-2 |
|---|---|
Fórmula molecular |
C8H7FO4 |
Peso molecular |
186.14 g/mol |
Nombre IUPAC |
2-(3-fluoro-2-hydroxyphenyl)-2-hydroxyacetic acid |
InChI |
InChI=1S/C8H7FO4/c9-5-3-1-2-4(6(5)10)7(11)8(12)13/h1-3,7,10-11H,(H,12,13) |
Clave InChI |
RKLZPKJHTAUPQJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)F)O)C(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-Oxa-1-azadispiro[3.1.4^{6}.1^{4}]undecan-2-one](/img/structure/B13568824.png)





![1-(1,1-Dioxidothietan-3-yl)-1H-benzo[d][1,2,3]triazole-6-carbonitrile](/img/structure/B13568863.png)
![tert-butyl7'-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-2'-carboxylate](/img/structure/B13568870.png)

![1-(Pyridin-4-yl)bicyclo[2.1.1]hexane-2-carboxylicacid](/img/structure/B13568885.png)

![7-amino-3H,4H-thieno[3,2-d]pyrimidin-4-onedihydrochloride](/img/structure/B13568893.png)


